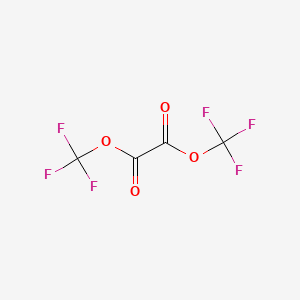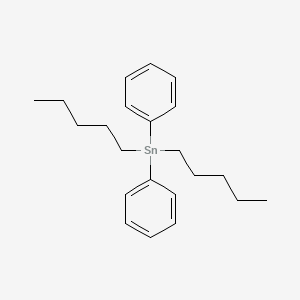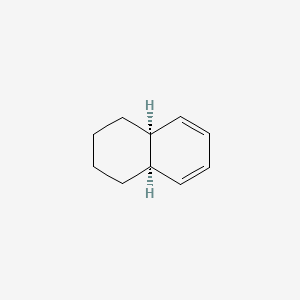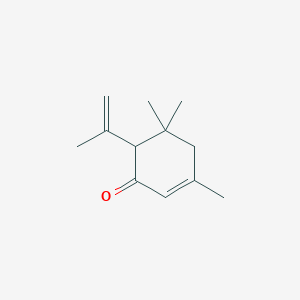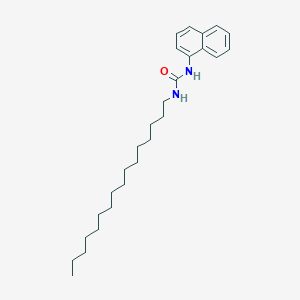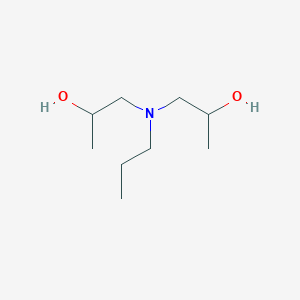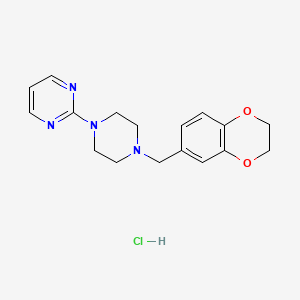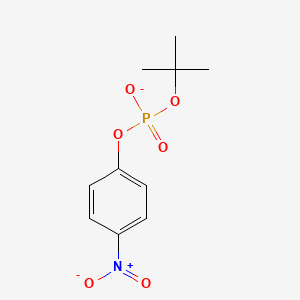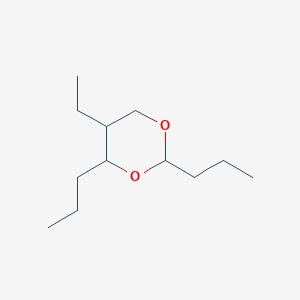
5-Ethyl-2,4-dipropyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2,4-dipropyl-1,3-dioxane is an organic compound with the molecular formula C12H24O2. It belongs to the class of 1,3-dioxanes, which are six-membered cyclic acetals. This compound is characterized by its two oxygen atoms in the ring and three alkyl substituents: an ethyl group at the 5-position and two propyl groups at the 2- and 4-positions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4-dipropyl-1,3-dioxane typically involves the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. The reaction is carried out under mild conditions, often using toluenesulfonic acid as a catalyst in refluxing toluene. This allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes, including this compound, can be achieved using environmentally benign catalysts such as Brønsted-acidic ionic liquids. These catalysts offer high selectivity and efficiency under mild reaction conditions and can be easily separated and recycled .
化学反応の分析
Types of Reactions
5-Ethyl-2,4-dipropyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
科学的研究の応用
5-Ethyl-2,4-dipropyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals
作用機序
The mechanism of action of 5-Ethyl-2,4-dipropyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role as a solvent or a reagent in chemical reactions .
類似化合物との比較
Similar Compounds
- 2,4-Dipropyl-5-ethyl-1,3-dioxane
- 1,3-Dioxane,5-ethyl-2,4-dipropyl-
- 2,4-Diisopropyl-5,5-dimethyl-1,3-dioxane
Uniqueness
5-Ethyl-2,4-dipropyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and propyl groups provide a balance of hydrophobicity and steric hindrance, making it suitable for various applications in organic synthesis and industrial processes .
特性
CAS番号 |
6413-83-8 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
5-ethyl-2,4-dipropyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-4-7-11-10(6-3)9-13-12(14-11)8-5-2/h10-12H,4-9H2,1-3H3 |
InChIキー |
GSVCAIJJHANMAI-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(COC(O1)CCC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

